molecular formula C14H22N2O3 B8683852 2-(4-Methoxyphenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol CAS No. 41359-25-5

2-(4-Methoxyphenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol

Cat. No. B8683852
CAS RN: 41359-25-5
M. Wt: 266.34 g/mol
InChI Key: SXGOQRKMJWISJL-UHFFFAOYSA-N
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Patent
US08377670B2

Procedure details

A solution of 2,3-bis(hydroxylamino)-2,3-dimethylbutane (1.3 g, 8.8 mmol) and 4-methoxy-benzaldehyde (1.2 g, 8.8 mmol) in methanol (10 mL) was stirred at room temperature until reactants disappeared as TLC indicated. 1,3-Dihydroxy-2-(4-methoxyphenyl)-4,4,5,5-tetramethylimidazolidine was obtained by filtration, the filtrate was evaporated under reduced pressure to obtain the second crop of the title compound. The combined compound was then washed with petroleum ether and used for the next reaction (0.8 g, 34% yield). 1HNMR (400 MHz, DMSO): δ 7.63 (s, 1 H), 7.32 (d, 1 H, J=6.8), 6.87 (d, 1 H, J=5.8), 4.42 (s, 1 H), 3.72 (s, 3 H), 1.06 (s, 3 H), 1.02 (s, 3 H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3]([CH3:10])([C:5]([NH:8][OH:9])([CH3:7])[CH3:6])[CH3:4].[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1>CO>[OH:1][N:2]1[C:3]([CH3:10])([CH3:4])[C:5]([CH3:7])([CH3:6])[N:8]([OH:9])[CH:17]1[C:16]1[CH:19]=[CH:20][C:13]([O:12][CH3:11])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ONC(C)(C(C)(C)NO)C
Name
Quantity
1.2 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ON1C(N(C(C1(C)C)(C)C)O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.